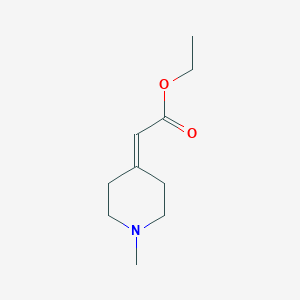
1,2,2,2-Tetrachloroethyl carbonochloridate
Vue d'ensemble
Description
1,2,2,2-Tetrachloroethyl carbonochloridate is a chemical compound with the molecular formula C3HCl5O2 . It has an average mass of 246.304 Da and a monoisotopic mass of 243.841919 Da . This compound is used in scientific research and has diverse applications ranging from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 1,2,2,2-Tetrachloroethyl carbonochloridate consists of 3 carbon atoms, 5 chlorine atoms, 1 hydrogen atom, and 2 oxygen atoms . The structure is complex, contributing to the compound’s versatility in various applications.Physical And Chemical Properties Analysis
1,2,2,2-Tetrachloroethyl carbonochloridate has a density of 1.8±0.1 g/cm3, a boiling point of 187.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.3 mmHg at 25°C . Its enthalpy of vaporization is 42.4±3.0 kJ/mol, and it has a flash point of 89.4±0.0 °C . The compound has a molar refractivity of 41.9±0.3 cm3, and its polar surface area is 26 Å2 .Applications De Recherche Scientifique
Organic Synthesis
1,2,2,2-Tetrachloroethyl carbonochloridate is a versatile reagent in organic synthesis. It has been used to prepare 1,2,2,2-Tetrachloroethyl carbamates by reacting with amines . These carbamates are key intermediates for synthesizing N-nitrosoureas , which are compounds of interest due to their antitumor properties .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of more complex molecules. Its reactivity with amines to form carbamates can be exploited to create a variety of pharmacologically active molecules, potentially leading to new drug discoveries .
Polymer Chemistry
The reactivity of 1,2,2,2-Tetrachloroethyl carbonochloridate with different organic compounds can be utilized in polymer chemistry. It may be involved in the modification of polymers or the creation of new polymeric materials with specific properties like increased resistance to chemicals or enhanced durability .
Agricultural Chemistry
In the context of agricultural chemistry, this compound could be investigated for the development of new pesticides or herbicides. Its chemical structure allows for the possibility of creating derivatives that can act as growth regulators or protective agents for crops .
Materials Science
Materials science can benefit from the application of 1,2,2,2-Tetrachloroethyl carbonochloridate in the development of new materials. Its incorporation into materials could lead to the enhancement of certain physical properties, such as thermal stability or mechanical strength .
Environmental Research
Environmental research might explore the use of 1,2,2,2-Tetrachloroethyl carbonochloridate in the degradation of pollutants or the synthesis of environmentally friendly materials. Its potential for creating compounds that can break down harmful substances in the environment warrants further investigation .
Propriétés
IUPAC Name |
1,2,2,2-tetrachloroethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5O2/c4-1(3(6,7)8)10-2(5)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINXZIYBNVEZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369852 | |
| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,2-Tetrachloroethyl carbonochloridate | |
CAS RN |
98015-53-3 | |
| Record name | Carbonochloridic acid, 1,2,2,2-tetrachloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98015-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,2-Tetrachloroethyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)